4-(4-Aminophenyl)-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to “4-(4-Aminophenyl)-4-oxobutanoic acid” has been explored through different chemical pathways. For example, the synthesis and structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were confirmed using IR, (1)H NMR, and X-ray diffraction studies (Rahul Raju et al., 2015). Another study focused on a new surfactant with a similar structure synthesized via a novel copper-catalyzed cross-coupling reaction, emphasizing the diverse synthetic approaches for such compounds (Minggui Chen, Xin Hu, M. Fu, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized through various spectroscopic and crystallographic methods. A detailed study provides insights into the vibrational wavenumbers, molecular electrostatic potential, and HOMO-LUMO analysis, contributing to a deeper understanding of the molecule's stability and reactivity (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-oxobutanoic acid derivatives and their interaction with other molecules highlight the reactivity and potential applications of these compounds. For instance, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol leads to the formation of complex compounds, suggesting a versatile reactivity profile that can be harnessed in synthetic chemistry (Olga A. Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and thermal stability, have been thoroughly investigated. The crystal structure of derivatives, determined through single-crystal X-ray diffraction, and their thermal behavior assessed via thermal analysis techniques, provide crucial information for understanding their stability and potential applications in materials science (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of “4-(4-Aminophenyl)-4-oxobutanoic acid” derivatives, including reactivity, stability, and potential for forming hydrogen bonds, are essential for their application in various domains. Studies involving molecular docking, vibrational, structural, and optical analyses contribute to a comprehensive understanding of these properties, paving the way for their use in pharmacological and material science applications (K. Vanasundari et al., 2018).
Scientific Research Applications
Chemical Reactions and Molecular Structure
4-(4-Aminophenyl)-4-oxobutanoic acid is involved in chemical reactions leading to the formation of complex compounds. For instance, its reactions with 1,3-binucleophilic reagents like 2-(aminophenyl)methanol result in the synthesis of benzopyrroloxazine derivatives. Quantum-chemical calculations have been used to understand these reactions, revealing insights into the nucleophilicity and electrophilic centers involved (Amalʼchieva et al., 2022). The compound's molecular structure has been extensively studied using spectroscopic methods like FT-IR, NMR, and X-ray diffraction, providing valuable information about its vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential (Raju et al., 2015).
Applications in Nonlinear Optical Materials
4-(4-Aminophenyl)-4-oxobutanoic acid derivatives have been investigated for their potential in nonlinear optical (NLO) applications. A study on a semi-organometallic NLO crystal incorporating this compound revealed properties like low cutoff wavelength, thermal stability, and efficient second harmonic generation, making it a promising material for optical applications (Vinoth et al., 2020).
Surfactant Synthesis
The compound has been used in synthesizing novel surfactants. For example, a benzene ring-containing surfactant was synthesized using a copper-catalyzed cross-coupling reaction, demonstrating unique properties like large-diameter premicellar aggregation (Chen et al., 2013).
Biological Studies
While exploring human lens metabolites, researchers discovered novel compounds derived from this acid in both normal and cataractous human lenses. These metabolites, hypothesized as UV filters, provide insights into ocular biochemistry (Mizdrak et al., 2007).
Enzyme Activity Assays
This compound has also been utilized in biochemical assays. For instance, it was used to assay D-amino acid oxidase activity through its enzymatic conversion, demonstrating its applicability in biochemical research (Song et al., 2010).
Crystallographic Studies
Crystallographic studies of derivatives have provided valuable data on molecular interactions and stability. The crystal structure, hydrogen bonding, and non-covalent interactions of these compounds have been meticulously analyzed, aiding in the understanding of their chemical behavior and potential applications (Ashfaq et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-aminophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOAZUDXNNWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287843 | |
Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-4-oxobutanoic acid | |
CAS RN |
6945-94-4 | |
Record name | NSC52737 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.